![molecular formula C11H10F2N2OS B2798141 4-[(3,3-Difluorocyclobutyl)methoxy]thieno[2,3-d]pyrimidine CAS No. 2202416-51-9](/img/structure/B2798141.png)
4-[(3,3-Difluorocyclobutyl)methoxy]thieno[2,3-d]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(3,3-Difluorocyclobutyl)methoxy]thieno[2,3-d]pyrimidine is a heterocyclic compound that incorporates both thieno and pyrimidine rings
作用机制
Target of Action
Thieno[2,3-d]pyrimidines are known to be key structural fragments of antiviral agents
Mode of Action
It’s known that thieno[2,3-d]pyrimidines can undergo a process known as the dimroth rearrangement . This rearrangement involves the relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure . This could potentially affect the compound’s interaction with its targets.
Biochemical Pathways
Given that thieno[2,3-d]pyrimidines are key structural fragments of antiviral agents , it can be inferred that this compound may interact with pathways related to viral replication or infection
Result of Action
Given that thieno[2,3-d]pyrimidines are key structural fragments of antiviral agents , it can be inferred that this compound may have antiviral effects
准备方法
The synthesis of 4-[(3,3-Difluorocyclobutyl)methoxy]thieno[2,3-d]pyrimidine typically involves the reaction of thieno[2,3-d]pyrimidine derivatives with 3,3-difluorocyclobutylmethanol. One common method includes the use of microwave irradiation to facilitate the reaction, which can enhance the efficiency and yield of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for cost-effectiveness and scalability.
化学反应分析
4-[(3,3-Difluorocyclobutyl)methoxy]thieno[2,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the thieno[2,3-d]pyrimidine ring.
Substitution: Nucleophilic substitution reactions are common, where the methoxy group can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
4-[(3,3-Difluorocyclobutyl)methoxy]thieno[2,3-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential antiviral and anticancer properties.
Materials Science: It is used in the synthesis of organic light-emitting diodes (OLEDs) due to its unique electronic properties.
Biological Research: The compound is investigated for its interactions with biological macromolecules, which can provide insights into its mechanism of action and potential therapeutic uses.
相似化合物的比较
4-[(3,3-Difluorocyclobutyl)methoxy]thieno[2,3-d]pyrimidine can be compared with other similar compounds such as:
Thieno[2,3-d]pyrimidine derivatives: These compounds share the core structure but differ in their substituents, which can affect their chemical and biological properties.
Furo[2,3-d]pyrimidine derivatives: These are structurally similar but contain a furan ring instead of a thieno ring, leading to different electronic and steric properties.
Pyrrolo[2,3-d]pyrimidine derivatives: These compounds have a pyrrole ring and exhibit distinct reactivity and applications compared to thieno[2,3-d]pyrimidine derivatives.
The uniqueness of this compound lies in its specific substituents, which confer unique electronic properties and potential biological activities.
属性
IUPAC Name |
4-[(3,3-difluorocyclobutyl)methoxy]thieno[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F2N2OS/c12-11(13)3-7(4-11)5-16-9-8-1-2-17-10(8)15-6-14-9/h1-2,6-7H,3-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWRZJMXDEOPYMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)COC2=C3C=CSC3=NC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
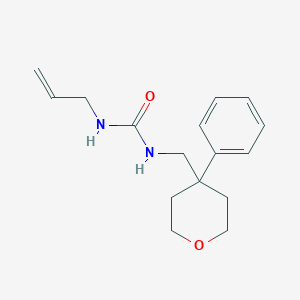
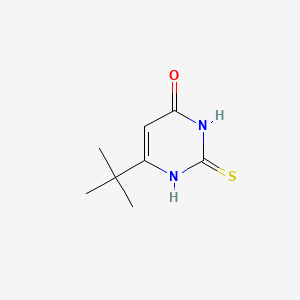

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-methoxypyrimidin-5-yl)urea](/img/structure/B2798061.png)
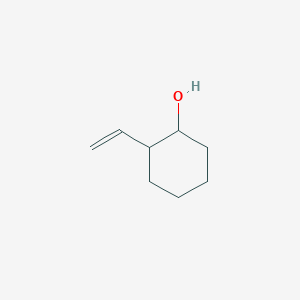
![[1-(2-Chloropyridine-4-carbonyl)-3-(propan-2-yl)piperidin-3-yl]methanol](/img/structure/B2798067.png)

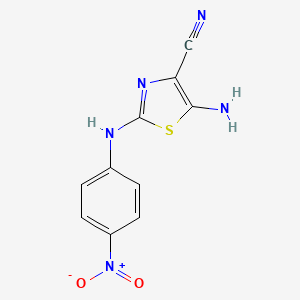
![3-(dimethylamino)-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]benzamide](/img/structure/B2798072.png)
![2-(6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-(o-tolyl)acetamide](/img/structure/B2798073.png)
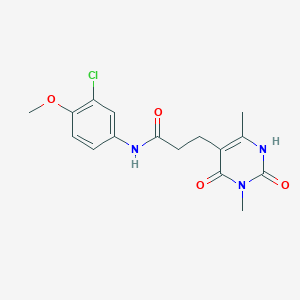
![7-{3-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-3-oxopropyl}-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/new.no-structure.jpg)
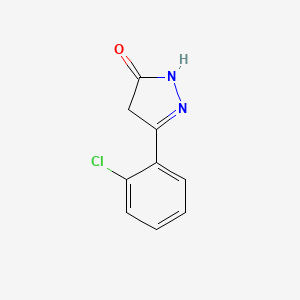
![1,3-dimethyl-1H-pyrazolo[3,4-d]pyridazin-7-ol](/img/structure/B2798080.png)
